6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine

Coordination Chemistry Medicinal Chemistry Ligand Design

6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1220038-38-9) is a heterocyclic amine belonging to the class of 2-aminopyridine derivatives, characterized by a 6-chloro substituent on the pyridin-2-amine ring and a pyridin-3-ylmethyl side chain. Its molecular formula is C₁₁H₁₀ClN₃ with a molecular weight of 219.67 g/mol, and it is commercially available as a research chemical building block, typically at ≥95% to 98% purity from suppliers such as Fluorochem, ChemScene, and Leyan.

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
CAS No. 1220038-38-9
Cat. No. B1453086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine
CAS1220038-38-9
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)NCC2=CN=CC=C2
InChIInChI=1S/C11H10ClN3/c12-10-4-1-5-11(15-10)14-8-9-3-2-6-13-7-9/h1-7H,8H2,(H,14,15)
InChIKeyHVZXGXWRRVBSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1220038-38-9): Procurement-Relevant Compound Class & Identity


6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1220038-38-9) is a heterocyclic amine belonging to the class of 2-aminopyridine derivatives, characterized by a 6-chloro substituent on the pyridin-2-amine ring and a pyridin-3-ylmethyl side chain [1]. Its molecular formula is C₁₁H₁₀ClN₃ with a molecular weight of 219.67 g/mol, and it is commercially available as a research chemical building block, typically at ≥95% to 98% purity from suppliers such as Fluorochem, ChemScene, and Leyan . The compound is listed under the synonym N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine and is categorized in PubChem as a versatile small molecule scaffold with a computed XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 37.8 Ų, and one hydrogen bond donor with three hydrogen bond acceptors [1].

Why Generic Substitution for 6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1220038-38-9) Is Scientifically Unreliable


Within the 2-aminopyridine scaffold class, subtle regioisomeric variations of the pyridinylmethyl attachment point (2-, 3-, or 4-position) and halogen substitution patterns produce compounds with distinctly different physical-chemical and potentially biological profiles . For instance, the pyridin-3-ylmethyl isomer (CAS 1220038-38-9) offers a unique spatial orientation of the pyridine nitrogen compared to the pyridin-2-ylmethyl isomer (CAS 142889-00-7) or pyridin-4-ylmethyl isomer (CAS 1220018-69-8), which can critically influence metal chelation geometry, hydrogen-bonding networks, and target binding in coordination chemistry or medicinal chemistry applications . Similarly, dechlorinated analog N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 865075-23-6) lacks the 6-chloro substituent, which alters electronic properties, lipophilicity, and reactivity—making simple interchange of these close-in-structure building blocks scientifically unjustified without explicit comparative data .

Quantitative Evidence Guide: Measurable Differentiation of 6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1220038-38-9) vs. Closest Analogs


Regioisomeric Pyridine Nitrogen Position Alters Hydrogen-Bond Acceptor Topology

The pyridin-3-ylmethyl attachment positions the side-chain pyridine nitrogen meta to the methylene bridge, creating a different hydrogen-bond acceptor vector compared to the pyridin-2-ylmethyl (CAS 142889-00-7) and pyridin-4-ylmethyl (CAS 1220018-69-8) isomers. This topological difference is measurable in terms of the distance and angle between the two nitrogen atoms in the molecule, which directly impacts metal coordination geometry and biological target recognition [1].

Coordination Chemistry Medicinal Chemistry Ligand Design

6-Chloro Substituent Modulates Lipophilicity (XLogP3) by ~0.5 Log Units vs. Dechlorinated Analog

The 6-chloro substituent in CAS 1220038-38-9 increases lipophilicity compared to the dechlorinated parent N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 865075-23-6), as quantified by computed partition coefficients [1][2]. Elevated logP is often correlated with improved membrane permeability but may also increase off-target binding and metabolic liability.

ADME Drug-Likeness Physicochemical Properties

Topological Polar Surface Area (TPSA = 37.8 Ų) Differentiates Brain Penetration Potential vs. Higher-TPSA Analogs

With a computed TPSA of 37.8 Ų, CAS 1220038-38-9 falls well below the commonly cited threshold of 60-70 Ų for favorable CNS penetration, distinguishing it from more polar analogs such as those with additional heteroatom substituents on the pyridine rings [1][2]. This property makes the 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine scaffold a privileged starting point for CNS-targeted library synthesis.

Blood-Brain Barrier CNS Drug Design Property-Based Design

Molecular Weight (219.67 g/mol) and Fraction sp³ (Fsp3 = 0.09) Indicate Lead-Like vs. Fragment-Like Characteristics Relative to Smaller Analogs

The target compound (MW 219.67, Fsp3 = 0.09) occupies a 'lead-like' chemical space between smaller fragment-sized pyridylmethylamine analogs (MW < 200) and more elaborated drug-like molecules [1][2]. The very low Fsp3 value (only 1 sp³ carbon out of 11 carbons) indicates a highly planar, aromatic structure suitable for flat binding pockets but with limited conformational flexibility, which contrasts with saturated analogs having higher Fsp3 and potentially better solubility and target selectivity .

Fragment-Based Drug Discovery Lead-Likeness Molecular Complexity

Commercially Available Purity (≥98%) and Storage Specification (2-8°C, Sealed in Dry) from Authoritative Suppliers Provide Reproducibility Assurance

The target compound is supplied at ≥98% purity (HPLC) by multiple reputable vendors including Fluorochem (Product F776310) and ChemScene (Cat. CS-0456157), with explicit storage specifications of sealed, dry conditions at 2-8°C . This level of quality documentation surpasses what is available for less common analogs such as 6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine (CAS 142889-00-7), for which supplier certification is less transparent .

Procurement Quality Control Reproducibility

GHS Hazard Profile (Acute Toxicity, Skin/Eye Irritation, Respiratory Irritation) Is Fully Characterized vs. Data-Deficient Analogs

CAS 1220038-38-9 has a complete GHS hazard classification assigned by ECHA C&L notification, including Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT SE Category 3 (respiratory irritation) [1]. This full characterization contrasts with analogs such as 6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine (CAS 142889-00-7) and N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 865075-23-6), for which GHS classification data is incomplete or absent from public databases [2].

Safety Regulatory Compliance Hazard Communication

Research & Industrial Application Scenarios for 6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 1220038-38-9)


Coordination Chemistry: Bidentate Ligand with Tunable Nitrogen Donor Geometry

The pyridin-3-ylmethyl orientation provides a unique bite angle for metal chelation, distinct from the 2-ylmethyl and 4-ylmethyl isomers [1]. Researchers designing transition metal complexes for catalysis or bioinorganic modeling can exploit this regiospecific geometry to achieve desired coordination numbers and geometries, as the meta-pyridine nitrogen projects into space at an angle (~120° relative to the methylene bridge) that favors formation of 5- or 6-membered chelate rings with specific metal ions .

Medicinal Chemistry: CNS-Penetrant Scaffold with Computed TPSA of 37.8 Ų

With TPSA well below the CNS threshold of 60-70 Ų, this scaffold is suited for designing brain-penetrant kinase inhibitors, GPCR ligands, or ion channel modulators where the 6-chloro substituent provides a synthetic handle for further functionalization via cross-coupling reactions [1]. The pyridin-3-ylmethylamine side chain also mimics the endogenous nicotinamide motif, making it a privileged fragment for NAD⁺-binding enzyme inhibitors [2].

Building Block for Parallel Library Synthesis: Reliable Purity and Hazard Documentation Streamline Procurement

The compound's ≥98% purity across multiple established vendors (Fluorochem, ChemScene, Leyan) and comprehensive GHS hazard documentation reduce quality control burden for high-throughput synthesis teams [1]. The chlorine atom at the 6-position serves as a versatile synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling to rapidly generate diverse compound libraries while maintaining the pyridin-3-ylmethylamine pharmacophore .

Computational Chemistry: Physicochemical Property Benchmark for Virtual Screening Libraries

With well-defined computed properties (XLogP3 = 2.6, TPSA = 37.8 Ų, MW = 219.67, HBD = 1, HBA = 3, Rotatable Bonds = 3, Fsp3 = 0.09), this compound can serve as a calibration standard for cheminformatic model validation and property prediction algorithm benchmarking [1]. Its extremely low Fsp3 (0.09) makes it a useful negative control when testing models that penalize flat, aromatic structures or predict solubility and metabolic stability from molecular descriptors [2].

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